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Compound of Interest |

1-Oxa-9-azaspiro[5.5]undecane
Compound Name:

hydrochloride
CAS No.: 1414958-73-8
Cat. No.: B3102093

Get Quote

An In-Depth Analysis of 1-Oxa-9-azaspiro[5.5]undecane Scaffolds and Their Analogs

In the intricate world of drug design, the three-dimensional architecture of a molecule is
paramount. For researchers and medicinal chemists, understanding the precise spatial
arrangement of atoms can unlock the door to enhanced potency, selectivity, and
pharmacokinetic properties. X-ray crystallography remains the gold standard for elucidating
these molecular structures with atomic precision. This guide provides a comparative analysis of
the crystallographic data for spirocyclic systems related to 1-Oxa-9-azaspiro[5.5]Jundecane
hydrochloride, a scaffold of growing interest in medicinal chemistry.

While a public crystal structure for 1-Oxa-9-azaspiro[5.5]Jundecane hydrochloride is not
currently available, a detailed examination of structurally similar compounds provides
invaluable insights into the conformational preferences and intermolecular interactions that
govern this important class of molecules. This guide will delve into the crystallographic data of
pertinent alternatives, offering a framework for understanding the structure-activity relationships
(SAR) within this chemical space.
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The Spirocyclic Advantage in Drug Design

Spirocycles, characterized by two rings connected by a single common atom, offer a unique
topographical diversity that is highly advantageous in drug discovery. The inherent three-
dimensionality of the spirocyclic scaffold allows for the exploration of novel chemical space,
often leading to improved target engagement and a more favorable intellectual property
landscape. The 1-oxa-9-azaspiro[5.5]undecane core, in particular, combines the structural
rigidity of the spiro-system with the hydrogen bonding capabilities of the oxygen and nitrogen
heteroatoms, making it a versatile building block for a wide range of therapeutic targets.

Comparative Crystallographic Analysis

To provide a meaningful comparison, we have selected several spirocyclic compounds with
publicly available X-ray crystallography data. These comparators share key structural features
with the target compound, allowing for a deductive analysis of its likely solid-state conformation.

Table 1: Crystallographic Data for Selected Spirocyclic Comparators
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The data presented in Table 1 highlights the diversity in crystal packing and unit cell
parameters even among structurally related spirocyclic systems. The choice of crystal system
and space group is influenced by subtle changes in molecular symmetry and intermolecular
interactions.

Experimental Protocol: The Path to a Crystal
Structure

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a
meticulous process that can be broadly divided into three key stages: crystallization, data
collection, and structure solution and refinement.
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Workflow for Small Molecule X-ray Crystallography

Click to download full resolution via product page

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

o Crystallization: The first and often most challenging step is to obtain a high-quality single
crystal. This involves dissolving the purified compound in a suitable solvent or solvent
mixture and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion
or liquid-liquid diffusion to induce crystallization.

o Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected
under a microscope and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of
monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique
pattern of spots. The crystal is rotated to collect a complete dataset of these diffraction spots.

o Data Processing: The collected diffraction data is processed to determine the unit cell
dimensions and space group of the crystal. The intensities of the diffraction spots are
integrated and scaled.

e Structure Solution: The initial atomic positions are determined from the processed data using
computational methods such as direct methods or Patterson methods.

o Structure Refinement: The initial model of the structure is refined against the experimental
data to improve the atomic positions, and to model atomic displacement parameters.
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» Validation: The final crystal structure is validated to ensure its chemical and crystallographic
reasonability.

Structural Insights from a Ligand-Bound Complex

A significant breakthrough in understanding the conformational preferences of the 1-oxa-9-
azaspiro[5.5]undecane scaffold comes from the crystal structure of a derivative in complex with
human soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases (PDB
ID: 5A19).

In this complex, the 1-oxa-9-azaspiro[5.5]undecane moiety adopts a chair conformation for the
piperidine ring and a chair-like conformation for the tetrahydropyran ring. This conformation
orients the substituents in a way that optimizes the interactions with the amino acid residues in
the active site of the enzyme. This provides a crucial, experimentally-derived model for the
bioactive conformation of this spirocyclic system.

Logical Relationship of Crystallographic Data to
Drug Design
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» To cite this document: BenchChem. [Navigating the Spirocyclic Maze: A Comparative
Crystallographic Guide for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3102093/docs#navigating-the-spirocyclic-maze-a-
comparative-crystallographic-guide-for-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3102093?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

